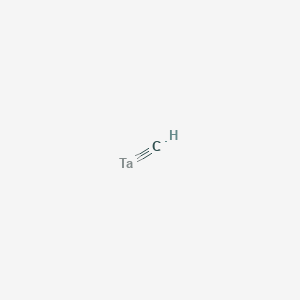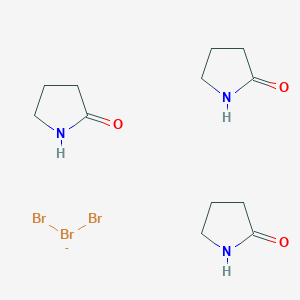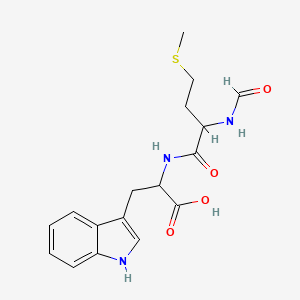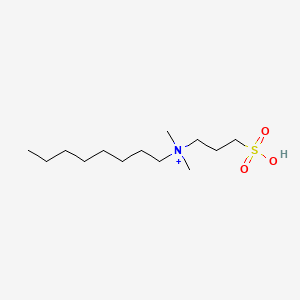
Dimethyl(octyl)(3-sulfopropyl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt is a zwitterionic detergent known for its mild solubilizing properties. It is commonly used in biochemical and biophysical research due to its ability to solubilize plasma membranes without denaturing proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt typically involves the reaction of octylamine with 1,3-propanesultone. The reaction proceeds as follows:
Step 1: Octylamine is reacted with 1,3-propanesultone in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.
Step 2: The reaction mixture is then cooled, and the product is precipitated out by adding a non-solvent such as diethyl ether.
Step 3: The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reactions are carried out in aqueous or organic solvents under mild conditions.
Ion-Exchange Reactions: These reactions involve the exchange of the sulfonate group with other anions in the presence of ion-exchange resins or solutions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, reacting with hydroxide ions can produce the corresponding alcohol, while reacting with amines can yield substituted amines .
Applications De Recherche Scientifique
3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt has a wide range of applications in scientific research:
Chemistry: Used as a mild solubilizer for plasma membranes and other biological samples.
Biology: Employed in studies involving membrane proteins and their interactions.
Medicine: Utilized in drug formulation and delivery systems due to its biocompatibility.
Industry: Applied in the formulation of detergents and cleaning agents
Mécanisme D'action
The mechanism of action of 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt involves its zwitterionic nature, which allows it to interact with both hydrophilic and hydrophobic regions of molecules. This property enables it to solubilize plasma membranes and other biological structures without denaturing proteins. The compound targets the lipid bilayer of membranes, disrupting their structure and increasing permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Decyldimethylammonio)propanesulfonate inner salt
- 3-(Dodecyldimethylammonio)propanesulfonate inner salt
- 3-(Tetradecyldimethylammonio)propanesulfonate inner salt
Uniqueness
Compared to similar compounds, 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective for solubilizing plasma membranes without denaturing proteins. Its moderate chain length (octyl group) provides an optimal balance between solubility and membrane interaction .
Propriétés
Formule moléculaire |
C13H30NO3S+ |
|---|---|
Poids moléculaire |
280.45 g/mol |
Nom IUPAC |
dimethyl-octyl-(3-sulfopropyl)azanium |
InChI |
InChI=1S/C13H29NO3S/c1-4-5-6-7-8-9-11-14(2,3)12-10-13-18(15,16)17/h4-13H2,1-3H3/p+1 |
Clé InChI |
QZRAABPTWGFNIU-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCC[N+](C)(C)CCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


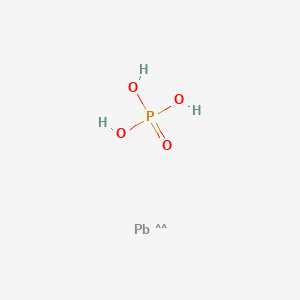
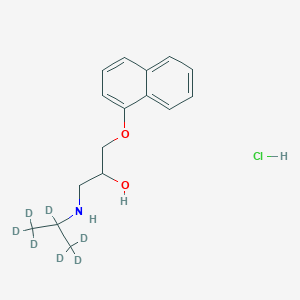
![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)
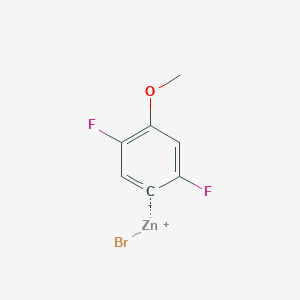
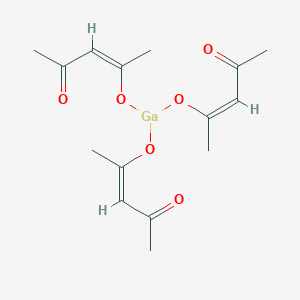
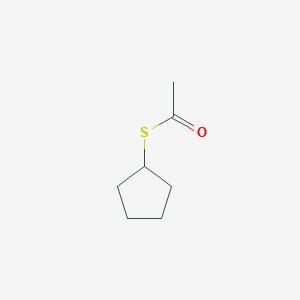

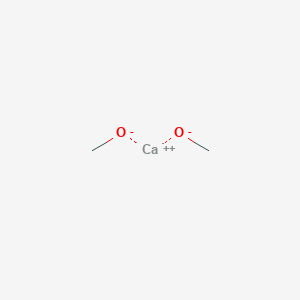
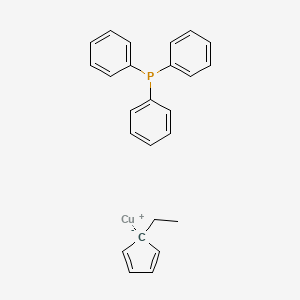
![1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15088878.png)
